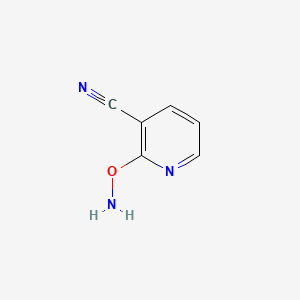

2-(Aminooxy)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

158549-15-6 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.126 |

IUPAC Name |

2-aminooxypyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2 |

InChI Key |

AJFGYXLYMZCMQK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)ON)C#N |

Synonyms |

3-Pyridinecarbonitrile,2-(aminooxy)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Nicotinonitrile Core Construction

The formation of the fundamental nicotinonitrile structure can be achieved through several distinct synthetic routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the tailored synthesis of various nicotinonitrile derivatives.

Dehydration Approaches from Amides

A primary method for the synthesis of the nicotinonitrile core involves the dehydration of nicotinamide (B372718). This classical approach leverages dehydrating agents to remove a molecule of water from the primary amide group, yielding the corresponding nitrile.

One established procedure involves the reaction of powdered nicotinamide with a dehydrating agent such as phosphorus pentoxide. The mixture is heated vigorously, causing the nicotinamide to melt and undergo dehydration to form nicotinonitrile. The product is then isolated by distillation. researchgate.net Another approach utilizes flash vacuum pyrolysis (FVP) for the dehydration of nicotinamide. In this method, nicotinamide is passed over 3Å molecular sieves at high temperatures (e.g., 500 °C) under high vacuum, resulting in a high yield of nicotinonitrile. researchgate.net

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| Nicotinamide | Phosphorus pentoxide, heat | Nicotinonitrile | 83-84 | researchgate.net |

| Nicotinamide | 3Å molecular sieves, 500 °C, FVP | Nicotinonitrile | 98 | researchgate.net |

Condensation and Cyclization Reactions Utilizing Malononitrile (B47326)

The condensation of malononitrile with various precursors is a versatile and widely employed strategy for constructing the nicotinonitrile ring system. This method often involves the reaction of malononitrile with α,β-unsaturated ketones or similar synthons.

A common approach is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). ekb.egrcsi.science This reaction proceeds via a Michael addition of malononitrile to the enone, followed by cyclization and aromatization to afford highly substituted 2-aminonicotinonitrile derivatives. ekb.egrcsi.science The reaction can be carried out in various solvents, including ethanol, and can also be promoted by microwave irradiation or under solvent-free conditions. ekb.egresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference(s) |

| Chalcone | Malononitrile | Ammonium acetate / Ethanol | 2-Amino-4,6-diaryl-nicotinonitrile | ekb.egrcsi.science |

| Aldehyde, Acetophenone | Malononitrile | Ammonium acetate / Solvent-free | Highly substituted pyridines | researchgate.net |

| α,β-Unsaturated Ketone | Malononitrile | Ammonium acetate | 2-Aminonicotinonitrile derivative | fluorine1.ru |

Annulation Reactions of 2-Cyanothioacetamide (B47340)

The use of 2-cyanothioacetamide in annulation reactions provides a direct route to 2-thioxo-1,2-dihydropyridine-3-carbonitriles, which are valuable intermediates that can be readily converted to nicotinonitriles. These reactions typically involve the condensation of 2-cyanothioacetamide with a 1,3-dicarbonyl compound or its equivalent.

For instance, the reaction of acetylenic ketones with 2-cyanothioacetamide in the presence of a base like morpholine (B109124) yields 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. nih.gov Similarly, the Guareschi-Thorpe reaction of 1,1,5,5-tetrafluoroacetylacetone with 2-cyanothioacetamide, catalyzed by morpholine, produces 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. scilit.com These 2-thioxo intermediates can then be S-alkylated and further manipulated to achieve the desired nicotinonitrile structure.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference(s) |

| Acetylenic ketone | 2-Cyanothioacetamide | Morpholine | 4,6-Disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile | fluorine1.runih.gov |

| 1,1,5,5-Tetrafluoroacetylacetone | 2-Cyanothioacetamide | Morpholine / Ethanol | 4,6-Bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | scilit.com |

| α,β-Unsaturated ketone | 2-Cyanothioacetamide | Piperidine / Ethanol | bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] | researchgate.netresearchgate.net |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules like nicotinonitriles in a single step. These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and procedural simplicity.

A notable example is the four-component condensation of an acetophenone, an arylaldehyde, a thiol, and malononitrile. nih.gov This reaction, which can be catalyzed by Triton X-100 in an aqueous micellar medium, proceeds through a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield 4,6-diaryl-2-(arylthio)nicotinonitriles. nih.gov Another MCR involves the reaction of an aldehyde, malononitrile, and an amine, which can lead to a variety of substituted pyridine (B92270) derivatives depending on the reaction conditions and the nature of the amine. umich.edu

| Components | Catalyst/Medium | Product Type | Reference(s) |

| Acetophenone, Arylaldehyde, Arylthiol, Malononitrile | Triton X-100 / Aqueous micelles | 4,6-Diaryl-2-(arylthio)nicotinonitrile | nih.gov |

| Aldehyde, Malononitrile, Ammonium acetate | Triethylamine / Solvent-free | Highly substituted pyridines | researchgate.net |

| Aldehyde, Malononitrile, Aliphatic amine | Methanol (B129727)/Water | Polysubstituted N-methyldihydropyridines, 2-Dialkylaminopyridines, 2-Methoxypyridines | umich.edu |

Alternative Pyridine Ring Functionalization Methods

In addition to building the pyridine ring from acyclic precursors, the nicotinonitrile core can also be synthesized by functionalizing a pre-existing pyridine ring. These methods involve the introduction of a cyano group at the 3-position of the pyridine ring through various chemical transformations.

One such method is the Sandmeyer-type reaction, where 3-aminopyridine (B143674) can be converted to 3-cyanopyridine. Another approach involves the reaction of 3-bromopyridine (B30812) with cuprous cyanide. researchgate.net Furthermore, nicotinonitrile can be prepared from nicotinic acid by heating it with ammonium acetate and acetic acid, or from 3-pyridinesulfonic acid by fusion of its sodium salt with sodium cyanide. researchgate.net A more direct route starts from nicotinamide-1-oxide, which upon reaction with phosphorus pentachloride and phosphorus oxychloride, yields 2-chloronicotinonitrile.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3-Bromopyridine | Cuprous cyanide | Nicotinonitrile | researchgate.net |

| Nicotinic acid | Ammonium acetate, Acetic acid | Nicotinonitrile | researchgate.net |

| Sodium 3-pyridinesulfonate | Sodium cyanide, heat | Nicotinonitrile | researchgate.net |

| Nicotinamide-1-oxide | Phosphorus pentachloride, Phosphorus oxychloride | 2-Chloronicotinonitrile |

Introduction of the Aminooxy Moiety

The final step in the synthesis of 2-(Aminooxy)nicotinonitrile involves the introduction of the aminooxy group (-ONH₂) at the 2-position of the nicotinonitrile core. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group at the 2-position is displaced by an aminooxy nucleophile.

A common precursor for this transformation is 2-chloronicotinonitrile. The reaction of 2-chloronicotinonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of this compound. This reaction is often carried out in a solvent system such as a mixture of methanol and water. The reaction temperature can range from room temperature to the boiling point of the solvent system.

| Starting Material | Reagent(s) | Solvent | Product | Reference(s) |

| 2-Chloronicotinonitrile | Hydroxylamine hydrochloride, Base | Methanol/Water | This compound |

Direct Aminooxylation Strategies on Pyridine Scaffolds

Direct aminooxylation of pyridine scaffolds represents a common and efficient method for the synthesis of this compound. This approach typically involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable 2-halonicotinonitrile with an aminooxyating reagent.

A prevalent starting material for this strategy is 2-chloronicotinonitrile. bldpharm.comchemspider.comnih.gov The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack. The reaction is typically carried out by treating 2-chloronicotinonitrile with an aminooxyating reagent, such as hydroxylamine or a protected form like O-alkyl hydroxylamine, in the presence of a base. The base is necessary to deprotonate the hydroxylamine, increasing its nucleophilicity. orgchemres.org

Table 1: Reaction Conditions for Direct Aminooxylation

| Starting Material | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2-Chloronicotinonitrile | Hydroxylamine | K₂CO₃ | THF | Room Temp. - Reflux | This compound |

| 2-Fluoronicotinonitrile | O-Benzylhydroxylamine | NaH | DMF | Room Temp. | 2-(Benzyloxyamino)nicotinonitrile |

This table presents hypothetical reaction conditions based on analogous chemical transformations, as specific literature for the direct synthesis of this compound is not widely available.

The reactivity of the starting 2-halopyridine can influence the reaction conditions. 2-Fluoronicotinonitrile is often more reactive towards nucleophilic substitution than its chloro-analogue, potentially allowing for milder reaction conditions. The choice of the aminooxy reagent can also be varied to introduce different substituents on the oxygen atom, leading to a range of O-substituted this compound derivatives.

Post-Cyclization Functionalization for Aminooxy Group Incorporation

An alternative to direct aminooxylation is the functionalization of a pre-formed pyridine ring after its synthesis. This multi-step approach allows for greater diversity in the substitution pattern of the final product. The synthesis begins with the construction of a substituted pyridine ring, followed by a series of reactions to introduce the aminooxy group at the 2-position.

One possible pathway involves the synthesis of a 2-hydroxynicotinonitrile (B16790) derivative. This can be achieved through various cyclization reactions, for instance, by reacting an enone with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate. chem-soc.si The resulting 2-hydroxypyridine (B17775) can then be converted to a 2-halopyridine, typically using a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chem-soc.si This 2-halonicotinonitrile can then undergo nucleophilic substitution with an aminooxy reagent as described in the direct aminooxylation strategy.

Another approach could involve the synthesis of a 2-aminonicotinonitrile. google.com The amino group can then be transformed into a diazonium salt, which can subsequently be displaced by a hydroxyl group. The resulting 2-hydroxynicotinonitrile can then be converted to the desired this compound through the aforementioned halogenation and nucleophilic substitution sequence.

Synthesis of Precursor Aminooxy Reagents

The availability of suitable aminooxy reagents is crucial for the synthesis of this compound. These reagents, which are essentially O-substituted hydroxylamines, can be prepared through various methods.

A common method for the synthesis of O-alkyl hydroxylamines is the Gabriel synthesis, which has been modified for these specific compounds. mcmaster.ca This involves the reaction of an alkyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-alkyl hydroxylamine. mcmaster.canih.gov Another approach is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.govacs.org

More recent methods for the synthesis of O-alkylhydroxylamines include the electrophilic amination of alkoxides using oxaziridine (B8769555) reagents. rsc.org This method offers a direct "one-pot" procedure for the preparation of these valuable precursors. rsc.org Additionally, a two-step procedure involving the ring-opening of epoxides with an oxime followed by cleavage of the resulting oxime can be used to synthesize β-hydroxy O-alkyl hydroxylamines. d-nb.info

Table 2: Methods for the Synthesis of Aminooxy Reagents

| Method | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Modified Gabriel Synthesis | Alkyl halide, N-hydroxyphthalimide | Hydrazine | O-Alkyl hydroxylamine | mcmaster.canih.gov |

| Mitsunobu Reaction | Alcohol, N-hydroxyphthalimide | Triphenylphosphine, DIAD | O-Alkyl hydroxylamine | nih.govacs.org |

| Electrophilic Amination | Alcohol, Oxaziridine | Base (e.g., LHMDS) | N-Boc-O-alkylhydroxylamine | rsc.org |

| Epoxide Ring Opening | Epoxide, Acetophenone oxime | Base, 2,4-dinitrophenylhydrazine | β-Hydroxy O-alkyl hydroxylamine | d-nb.info |

Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is characterized by the interplay of its three main functional groups: the pyridine ring, the aminooxy group, and the nitrile group. This section will focus on the transformations involving the nitrile group, which can be readily converted into other valuable functionalities.

Transformations Involving the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids and reduction to amines or aldehydes. These reactions provide access to a wide range of derivatives with potentially interesting chemical and biological properties.

Hydrolytic Conversions to Carboxylic Acids

The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. This reaction proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The choice of conditions can be crucial to avoid potential side reactions, such as the cleavage of the aminooxy group or decarboxylation of the resulting picolinic acid derivative. google.com

For the hydrolysis of cyanopyridines, aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide (B78521) or potassium hydroxide, are commonly employed. google.com The reaction temperature is a critical parameter; for the hydrolysis of 2-cyanopyridine (B140075) derivatives to the corresponding carboxylic acid, it is important to avoid excessively high temperatures (e.g., above 135°C) to prevent decarboxylation. google.com The use of ceria (CeO₂) as a catalyst has also been reported to facilitate the hydrolysis of 2-cyanopyridine, particularly in the context of in situ water removal for other reactions. ccspublishing.org.cnresearchgate.net

Reductive Conversions to Amines and Aldehydes

The nitrile group of this compound can be reduced to a primary amine (aminomethyl group) or an aldehyde (formyl group), providing entry into different classes of compounds.

The reduction to a primary amine, 2-(aminooxy)picolylamine, is typically achieved through catalytic hydrogenation. google.comgoogle.com Various catalysts can be employed, with palladium on charcoal (Pd/C) being a common choice. google.comgoogle.com The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to prevent catalyst poisoning by the basic amino groups in the starting material and product. google.com Other catalyst systems, such as Raney nickel or cobalt-based catalysts, are also known for the reduction of cyanopyridines. smolecule.com

The partial reduction of the nitrile group to an aldehyde, yielding 2-(aminooxy)picolinaldehyde, is a more challenging transformation that requires specific reagents to avoid over-reduction to the amine or alcohol. One common method for this conversion is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach involves the use of Raney nickel in the presence of a reagent like formic acid or sodium hypophosphite. The electrochemical reduction of related compounds has also been explored. niscpr.res.in A multi-step process involving the conversion of 2-cyanopyridine to 2-picolinaldehyde has also been described, which proceeds through the formation of 2-chloromethylpyridine and 2-pyridinemethanol (B130429) intermediates. google.comgoogle.com

Nucleophilic Additions with Organometallic Reagents

The nitrile group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. This reaction is a fundamental method for carbon-carbon bond formation and the synthesis of ketones. The general mechanism involves the nucleophilic addition of the carbanionic carbon of the organometallic reagent to the electrophilic carbon of the nitrile. libretexts.org This addition breaks the carbon-nitrogen pi bond and forms a tetrahedral intermediate. Subsequent hydrolysis of this intermediate yields a ketone, with the R-group from the organometallic reagent incorporated into the final structure. libretexts.orgyoutube.com

The reaction proceeds in two main steps:

Nucleophilic Addition: The organometallic reagent (e.g., R-MgX or R-Li) attacks the nitrile carbon.

Hydrolysis: The resulting imine salt is hydrolyzed with an aqueous acid to produce a ketone.

While specific studies on this compound are not detailed in the provided search results, the reactivity can be inferred from the general behavior of aromatic nitriles. The reaction provides a direct route to converting the nitrile functionality into a carbonyl group, thereby accessing a different class of compounds.

Table 1: Hypothetical Nucleophilic Addition Reactions with Organometallic Reagents

This table outlines the expected products from the reaction of this compound with various common organometallic reagents, followed by acidic workup.

| Organometallic Reagent | Reagent Formula | Expected Ketone Product |

| Methylmagnesium bromide | CH₃MgBr | 2-(Aminooxy)-3-acetylpyridine |

| Phenylmagnesium bromide | C₆H₅MgBr | 2-(Aminooxy)-3-benzoylpyridine |

| Ethyllithiun | CH₃CH₂Li | 2-(Aminooxy)-3-propionylpyridine |

Reactions of the Aminooxy Group

The aminooxy group (—ONH₂) of this compound is highly reactive towards carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction, known as oximation, is a chemoselective condensation that forms a stable oxime ether linkage. louisville.edu The reaction is highly efficient and can proceed under mild conditions, often in aqueous solutions. louisville.edu The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imines (Schiff bases) or hydrazones. rsc.orgiris-biotech.de

The mechanism begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. researchgate.net This is followed by a dehydration step, which is often catalyzed by acid, to yield the final oxime product. rsc.orgwikipedia.org The versatility of this reaction makes it a valuable tool in bioconjugation and polymer science. nih.gov

Table 2: Oxime Formation with Various Carbonyl Compounds

This interactive table shows the products formed from the condensation reaction between this compound and representative aldehydes and ketones.

| Carbonyl Compound | Structure | Product Name |

| Formaldehyde | H₂C=O | (E/Z)-N-(methylideneaminooxy)nicotinonitrile |

| Acetone | (CH₃)₂C=O | (E/Z)-N-(propan-2-ylideneaminooxy)nicotinonitrile |

| Benzaldehyde | C₆H₅CHO | (E/Z)-N-(benzylideneaminooxy)nicotinonitrile |

| Cyclohexanone | C₆H₁₀O | (E/Z)-N-(cyclohexylideneaminooxy)nicotinonitrile |

The aminooxy group exhibits enhanced nucleophilicity compared to a primary amine, a phenomenon known as the "alpha effect". iris-biotech.denih.gov This is attributed to the presence of the adjacent oxygen atom with its lone pair of electrons, which destabilizes the ground state of the nucleophile. nih.gov This heightened reactivity makes the aminooxy moiety in this compound a prime site for chemical derivatization.

Derivatization is a common strategy used to modify the chemical properties of a molecule to enhance its suitability for analysis (e.g., by gas chromatography-mass spectrometry, GC-MS) or to introduce new functionalities. sigmaaldrich.comresearchgate.net The nucleophilic nitrogen of the aminooxy group can react with a variety of electrophiles, such as acyl chlorides or alkyl halides, to form N-substituted derivatives. This allows for the attachment of various tags, linkers, or other molecular entities, providing a powerful method for creating complex molecular architectures. iris-biotech.de

Table 3: Potential Derivatization Reactions of the Aminooxy Group

This table lists possible derivatization reactions for the aminooxy group of this compound.

| Reagent Type | Example Reagent | Functional Group Introduced | Product Class |

| Acyl Chloride | Acetyl chloride | Acetyl | N-oxy amide |

| Alkyl Halide | Methyl iodide | Methyl | N-alkoxy-N-methyl-amine |

| Isocyanate | Phenyl isocyanate | Phenylcarbamoyl | N-oxy urea |

Pyridine Ring Modifications

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iq The reaction, when it occurs, generally requires harsh conditions. wikipedia.org

In this compound, the outcome of an EAS reaction is governed by the competing electronic effects of the two substituents.

Aminooxy Group (-ONH₂): This group at the C2 position is an activating group due to the +R (resonance) effect of the oxygen atom, which donates electron density to the ring. It is an ortho, para-director.

Cyano Group (-CN): This group at the C3 position is a strongly deactivating group through both -I (inductive) and -R effects. It is a meta-director.

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (NAS), particularly when electron-withdrawing groups are present. wikipedia.orgmasterorganicchemistry.com The ring nitrogen makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the C2, C4, and C6 positions. uoanbar.edu.iq

The reactivity of this compound towards NAS would be significant if a suitable leaving group (such as a halide) were present on the ring. The presence of the electron-withdrawing cyano group would further activate the ring for this type of reaction. pressbooks.pub The most common mechanism for NAS on electron-deficient aromatic rings is the SNAr (addition-elimination) pathway. pressbooks.publibretexts.org This two-step mechanism involves:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The electron-withdrawing groups (like the cyano group and the ring nitrogen) are crucial for stabilizing this anionic intermediate. pressbooks.pub

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

For a hypothetical derivative like 2-(aminooxy)-5-chloronicotinonitrile, a nucleophile would readily displace the chloride ion, with the cyano group and ring nitrogen stabilizing the intermediate carbanion.

Metal-Catalyzed Coupling Reactions

The synthesis of this compound via direct metal-catalyzed coupling reactions is not extensively documented in dedicated literature. However, established methodologies for the formation of C-O and C-N bonds on aromatic and heteroaromatic rings using metal catalysts provide a strong foundation for its synthesis. The primary approach involves the coupling of a 2-halonicotinonitrile, such as 2-chloronicotinonitrile, with a suitable hydroxylamine equivalent. Both palladium and copper-based catalytic systems have been successfully employed for similar transformations and are applicable to the synthesis of the target compound.

Palladium-Catalyzed O-Arylation of Hydroxylamine Equivalents

A prominent strategy for the formation of an aryloxyamine bond is the palladium-catalyzed O-arylation of hydroxylamine equivalents. Research by Buchwald and Maimone has demonstrated an efficient palladium-catalyzed method for the O-arylation of ethyl acetohydroximate with a variety of aryl and heteroaryl halides. organic-chemistry.orgnih.govmit.edunih.govacs.org This method serves as a viable pathway for the synthesis of this compound, likely proceeding in a two-step sequence: a palladium-catalyzed coupling of 2-chloronicotinonitrile with ethyl acetohydroximate, followed by hydrolysis of the resulting intermediate.

The success of this coupling reaction is highly dependent on the choice of a suitable bulky biarylphosphine ligand, which facilitates the crucial C-O reductive elimination step under relatively mild conditions. mit.edu The reaction typically employs a palladium precursor, such as (allylPdCl)₂, and a base, like cesium carbonate (Cs₂CO₃), in a solvent like toluene. nih.gov The generality of this method with heteroaryl coupling partners suggests its applicability to the nicotinonitrile scaffold. nih.govmit.edu

The resulting O-arylated product can then be hydrolyzed under acidic conditions, for instance, with aqueous hydrochloric acid, to yield the final O-arylhydroxylamine product. mit.edu

Copper-Catalyzed N-Arylation of Hydroxylamines

An alternative approach involves the copper-catalyzed N-arylation of hydroxylamines, a variant of the Ullmann condensation. This method has been shown to be effective for the coupling of various N- and O-functionalized hydroxylamines with aryl iodides. organic-chemistry.org Key to this transformation is the use of a copper(I) iodide (CuI) catalyst in conjunction with a ligand such as 1,10-phenanthroline (B135089) and a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF). organic-chemistry.org

This reaction is tolerant of a wide array of functional groups, including nitriles, making it a suitable option for the synthesis of this compound from 2-iodonicotinonitrile (B1589142) and a protected hydroxylamine, such as N-Boc-hydroxylamine. organic-chemistry.org Following the coupling reaction, the protecting group can be selectively removed to yield the desired product. While aryl iodides are the preferred coupling partners, this method expands the repertoire of catalytic strategies for the formation of the C-N bond in N-aryl hydroxylamines. organic-chemistry.org

Table 1: Representative Conditions for Metal-Catalyzed Coupling of Hydroxylamine Derivatives with Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Substrates | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 65 | Aryl chlorides/bromides/iodides, Ethyl acetohydroximate | O-Arylhydroxylamine equivalent | organic-chemistry.orgnih.gov |

| CuI | 1,10-phenanthroline | Cs₂CO₃ | DMF | 80 | Aryl iodides, N-Boc-hydroxylamine | N-Aryl hydroxylamine | organic-chemistry.org |

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 100 | Aryl bromides, N-Boc-hydroxylamine | N-Aryl hydroxylamine | nih.gov |

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups.

While specific experimental FT-IR data for 2-(Aminooxy)nicotinonitrile is not detailed in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure. Key functional groups include the nitrile (-C≡N), the aminooxy (-O-NH₂), and the pyridine (B92270) ring.

Expected FT-IR Absorption Bands for this compound:

-C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2210-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile group. mdpi.com

N-H Stretch: The aminooxy group (-NH₂) should exhibit one or two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations. mdpi.com

C=N and C=C Stretch (Pyridine Ring): Aromatic ring stretching vibrations are anticipated between 1400-1650 cm⁻¹.

N-O Stretch: A stretching vibration for the N-O bond is expected to appear in the 820-950 cm⁻¹ region.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the pyridine ring are typically found above 3000 cm⁻¹.

These predicted values are based on the analysis of related nicotinonitrile and amino-substituted pyridine compounds. mdpi.comnih.govcncb.ac.cn

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of a molecule. nih.gov

Specific Raman spectroscopic data for this compound has not been reported in the available literature. However, theoretical predictions and data from analogous structures suggest which vibrational modes would be Raman active. nih.govelsevierpure.com

Expected Raman Shifts for this compound:

-C≡N Stretch: The nitrile group's stretching vibration, expected around 2210-2260 cm⁻¹, is typically a strong and sharp band in the Raman spectrum, making it a key diagnostic peak.

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring would produce a very strong and characteristic Raman signal, typically in the 980-1050 cm⁻¹ range. Other ring stretching and deformation modes would also be visible.

N-O Stretch: The N-O bond stretch would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete atomic connectivity and structure of an organic molecule in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the -NH₂ group.

Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal.

Although specific ¹H and ¹³C NMR spectra for this compound are not available in the surveyed scientific literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from similar nicotinonitrile derivatives. mdpi.comnih.gov

| Expected ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 |

| -NH₂ Protons | 5.0 - 6.0 (broad singlet) |

| Expected ¹³C NMR Data for this compound | |

|---|---|

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | 110 - 160 |

| Nitrile Carbon (-C≡N) | 115 - 120 |

Note: Predicted values are estimates. Actual values depend on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. emerypharma.com While no 2D NMR studies have been published for this compound, these techniques would be essential for unambiguous structure confirmation. cncb.ac.cn

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent atoms (2-3 bonds). youtube.com For this compound, it would definitively establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). nih.gov It would be used to assign each proton on the pyridine ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This would be crucial for identifying the quaternary (non-protonated) carbons, such as the carbon attached to the aminooxy group and the nitrile carbon, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would help confirm the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic electronic transitions. masterorganicchemistry.com The spectrum is expected to show absorptions corresponding to π→π* transitions, typically at shorter wavelengths, and n→π* transitions, which are generally weaker and occur at longer wavelengths. masterorganicchemistry.com The presence of the pyridine ring and the nitrile and aminooxy functional groups will influence the position and intensity of these absorption bands. This technique is valuable for confirming the presence of chromophoric systems within the molecule.

Table 4: Expected UV-Vis Absorption Maxima for this compound An interactive table summarizing the probable electronic transitions and their corresponding absorption regions for the compound.

| Electronic Transition | Associated Functional Groups | Expected λmax (nm) Region |

|---|---|---|

| π → π* | Pyridine Ring, C≡N | 200 - 280 |

Advanced Analytical Techniques

Beyond standard spectroscopic methods, other advanced techniques are employed to provide a complete structural and compositional profile of this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine exact bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov For a molecule like this compound, this technique would reveal the planarity of the pyridine ring, the geometry of the aminooxy substituent, and how the molecules pack together in the crystal lattice through interactions such as hydrogen bonding. researchgate.net This provides an unambiguous confirmation of the molecular structure in the solid state. nih.govmdpi.com

Table 5: Representative Crystal Data for a Nicotinonitrile Derivative An interactive table showing an example of crystallographic data that could be obtained for a related compound. Data is illustrative.

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ mdpi.com |

| a (Å) | 7.075 |

| b (Å) | 20.843 |

| c (Å) | 20.983 |

| Volume (ų) | 3094.3 |

| Z (Molecules/unit cell) | 8 nih.gov |

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound (C₆H₅N₃O), this analysis provides direct evidence of its elemental composition. According to guidelines often cited in scientific literature, the experimentally determined values should be within ±0.4% of the calculated values to confirm the compound's empirical formula and high purity. nih.govcardiff.ac.uk

Table 6: Elemental Analysis Data for this compound (C₆H₅N₃O) An interactive table displaying the theoretical and representative experimental results for elemental analysis.

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 53.33 | 53.15 | -0.18 |

| Hydrogen (H) | 3.73 | 3.68 | -0.05 |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics is a crucial discipline that utilizes mathematical and statistical methods to extract meaningful information from chemical data. In the spectroscopic analysis of compounds like this compound, where datasets can be large and complex, chemometric techniques are indispensable for data exploration, classification, and quantitative analysis. frontiersin.org These methods help in resolving overlapping spectral signals, identifying patterns, and building predictive models. frontiersin.org

The application of chemometrics to spectroscopic data involves several stages, including data preprocessing, exploratory data analysis, and the development of regression or classification models. mdpi.commdpi.com Preprocessing steps, such as baseline correction and data scaling, are essential to remove irrelevant variations and enhance the quality of the data before analysis. mdpi.com

Two of the most widely used chemometric techniques in spectroscopic analysis are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used for exploring and summarizing the variance within a dataset. nih.govethz.ch It reduces the dimensionality of complex datasets by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). nih.govnih.gov Each PC is a linear combination of the original spectral variables and captures a certain percentage of the total variance in the data. By plotting the scores of the first few PCs, it is possible to visualize the natural clustering of samples and identify outliers.

Identify spectral differences: Distinguish between different synthetic batches or polymorphic forms of this compound based on subtle variations in their spectroscopic profiles.

Monitor reaction kinetics: Track the progress of a chemical reaction involving this compound by observing the trajectory of the reaction mixture in the PCA score plot over time.

Detect impurities: Identify the presence of starting materials or byproducts in a sample of this compound, as these would likely cause the sample to deviate from the main cluster of pure samples.

Partial Least Squares (PLS) Regression

PLS regression is a supervised method used to model the relationship between a set of predictor variables (e.g., spectroscopic data) and one or more response variables (e.g., concentration). nih.gov Unlike PCA, which only considers the variance in the predictor variables, PLS also incorporates information about the response variable to create latent variables (LVs) that have a high correlation with the response. nih.gov This makes PLS particularly well-suited for quantitative spectroscopic analysis, even in the presence of spectral noise and overlapping peaks.

In the context of this compound, PLS regression could be employed to:

Develop calibration models: Create a model that can predict the concentration of this compound in a sample based on its spectrum. This requires a set of calibration samples with known concentrations.

Perform quantitative analysis in complex matrices: Determine the amount of this compound in a mixture containing other components, which might have interfering spectral signals.

The performance of a PLS model is typically evaluated using parameters such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). A higher R² and a lower RMSEP indicate a more accurate and robust model.

The table below illustrates a hypothetical example of data that could be generated from a PLS regression analysis for the quantification of this compound using spectroscopic data.

| Model Parameter | Value | Description |

| Number of Latent Variables | 4 | The optimal number of latent variables used to build the PLS model. |

| R² (Calibration) | 0.995 | The coefficient of determination for the calibration set, indicating a strong correlation between the predicted and actual concentrations. |

| R² (Validation) | 0.992 | The coefficient of determination for an independent validation set, confirming the predictive ability of the model. |

| RMSEC (Root Mean Square Error of Calibration) | 0.05 mg/mL | The error in the prediction of the calibration samples. |

| RMSEP (Root Mean Square Error of Prediction) | 0.08 mg/mL | The error in the prediction of new, unknown samples. |

Table 1: Hypothetical Performance Metrics of a PLS Model for this compound Quantification

Computational and Theoretical Analysis of this compound

Introduction

This article outlines the established computational methodologies that would be applied to this compound to elucidate its electronic structure, reactivity, photophysical behavior, and conformational landscape. The following sections describe the theoretical framework for these studies and the nature of the insights that would be obtained.

Computational and Theoretical Chemistry Studies

Intermolecular Interaction Analysis in Solid and Solution States

Detailed analyses of the intermolecular interactions for this compound are not present in the current body of scientific literature.

No studies employing Hirshfeld surface analysis to investigate the crystal packing and quantify intermolecular contacts of this compound have been reported. This type of analysis, which is crucial for understanding how molecules arrange in a solid state by mapping intermolecular contacts, has been applied to structurally related heterocyclic compounds but not to this compound itself.

Similarly, there is no published research that utilizes energy framework analysis to dissect the supramolecular architecture of this compound. This computational method calculates the interaction energies between molecules in a crystal lattice, providing insight into the stability and nature of the crystalline structure by visualizing the electrostatic, dispersion, and total energy frameworks. While this technique offers a powerful way to understand crystal packing, its application to this compound has not been documented.

Mechanistic Investigations through Computational Methods

Computational studies aimed at elucidating the reaction mechanisms involving this compound are absent from the available literature. Such investigations are vital for understanding chemical reactivity and designing new synthetic pathways.

There are no computational studies that map the potential energy surface, identify transition states, or calculate the activation barriers for reactions involving this compound. Methods like Density Functional Theory (DFT) are commonly used to model reaction pathways and locate the high-energy transition state structures that connect reactants to products. However, these specific calculations have not been reported for this compound. The nicotinonitrile scaffold itself is recognized as an important component in medicinal chemistry, but specific mechanistic pathways for the 2-aminooxy substituted variant have not been computationally explored.

In the absence of mechanistic studies, there are no computational models available to predict the selectivity or yields of reactions involving this compound. Computational chemistry can be a powerful tool for predicting the outcomes of chemical reactions, but this requires detailed knowledge of the reaction mechanism and energy profiles, which is currently lacking for this specific molecule.

Applications in Synthetic and Materials Chemistry Research

Role as Versatile Synthetic Intermediates and Building Blocks

The true versatility of 2-(Aminooxy)nicotinonitrile in synthetic chemistry lies in the reactivity of its aminooxy (-ONH₂) moiety. This functional group is known for its ability to chemoselectively react with aldehydes and ketones to form a stable oxime ether linkage. nih.gov This reaction, known as oximation, is a cornerstone of bioconjugation and polymer chemistry due to its reliability and the mild conditions under which it proceeds. nih.gov

As a building block, this compound allows for the direct incorporation of the nicotinonitrile scaffold into larger, more complex molecules. Nicotinonitrile derivatives themselves are key precursors in the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.netorganic-chemistry.org By using this compound, chemists can construct new molecular architectures that combine the electronic and structural properties of the nicotinonitrile core with other molecular fragments, leading to novel compounds. For instance, it can be used in multi-component reactions to build diverse heterocyclic systems. researchgate.net The development of efficient synthetic methods for amines and other nitrogen-containing compounds often relies on such versatile building blocks. rsc.org

Table 1: Synthetic Utility of this compound as a Building Block

| Reactant Type | Functional Group | Resulting Linkage | Potential Product Class |

| Aldehyde | -CHO | Oxime Ether (-O-N=CH-) | Complex Heterocycles, Bioconjugates |

| Ketone | >C=O | Oxime Ether (-O-N=C<) | Modified Polymers, Functional Materials |

| Acyl Chloride | -COCl | N-Acyl-Aminooxy | Amide Derivatives |

| Isothiocyanate | -N=C=S | Thiourea Derivative | Substituted Thioureas |

Development of Novel Organic Reactions and Methodologies

The quest for novel organic reactions is a continuous endeavor in chemistry, aiming to create more efficient and sustainable synthetic pathways. nih.govmdpi.com The unique combination of functional groups in this compound makes it a candidate for developing new synthetic methodologies. The N-O bond in the aminooxy group, for example, can participate in various transformations. N-aminopyridinium salts, which are structurally related, have emerged as bifunctional reagents with broad synthetic potential in photocatalyzed and metal-catalyzed reactions. rsc.org

The development of new reactions often involves the use of versatile starting materials that can undergo multiple types of transformations. nih.govnobelprize.org The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the pyridine (B92270) ring can be functionalized through various C-H activation or substitution reactions. dovepress.com This multi-functionality allows this compound to be a platform for discovering new synthetic routes, potentially leading to the creation of libraries of compounds for screening in drug discovery and materials science. nih.gov

Contributions to Fluorinated Organic Compound Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and bioavailability in pharmaceuticals. rsc.orglew.ro Consequently, the development of new fluorinated building blocks and fluorination methods is of high importance. lew.rotcichemicals.comnih.gov

This compound serves as a valuable scaffold for creating complex fluorinated molecules. For example, it is a component in the synthesis of compounds like 2-(Aminooxy)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethan-1-one, a molecule that features a trifluoromethyl group on a pyridine ring. The aminooxy functionality provides a reactive handle to link the fluorinated pyridine-piperazine fragment to other molecules. This building-block approach is a key strategy in the synthesis of new fluorinated drugs and agrochemicals. lew.roeurjchem.com The development of such synthetic methods allows for the creation of new chemical entities with potentially improved properties. rsc.org

Table 2: Example of a Fluorinated Compound Incorporating an Aminooxy Moiety

| Base Scaffold | Fluorinated Group | Linker | Final Compound Structure Example |

| Pyridine-Piperazine | Trifluoromethyl (-CF₃) | Aminooxy-ethanone | 2-(Aminooxy)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethan-1-one |

Design and Engineering of Chemo/Biosensors and Fluorescent Probes

Chemo- and biosensors are critical tools for detection and diagnostics in fields ranging from environmental monitoring to medical diagnostics. nih.govgdch.demdpi.com Fluorescent probes are a key component of many of these sensors, offering high sensitivity and the ability to image biological processes in real-time. nih.govnih.govtubitak.gov.tr

Nicotinonitrile derivatives have been investigated for their fluorescent properties. researchgate.net Specifically, certain 2-aminonicotinonitriles have shown promise as fluorescent probes. researchgate.net The this compound structure is particularly well-suited for sensor design due to its reactive aminooxy group. This group can be used to tether the nicotinonitrile fluorophore to a recognition element or to react directly with an analyte containing an aldehyde or ketone. This reaction can induce a change in the fluorescence signal, allowing for detection. nih.govrsc.org For instance, a sensor could be designed where the aminooxy group of the compound binds to a carbonyl-containing biomarker, leading to a "turn-on" or "turn-off" fluorescent response. nih.govfarmaceut.org This strategy is used in the development of probes for reactive oxygen species and other biologically important molecules. nih.gov

Table 3: Hypothetical Chemo/Biosensor Design Using this compound

| Component | Example | Function |

| Probe Molecule | This compound | Provides the fluorescent signal and the reactive site. |

| Analyte | Carbonyl-containing molecule (e.g., biomarker, environmental pollutant) | The substance to be detected. |

| Reaction | Oximation | Forms a stable oxime linkage between the probe and the analyte. |

| Detection Principle | Change in Fluorescence Intensity/Wavelength | The binding event alters the electronic environment of the fluorophore, causing a measurable change in light emission. |

Investigation into Corrosion Inhibition Mechanisms and Material Protection

Corrosion is a significant industrial problem, and the development of effective corrosion inhibitors is crucial for protecting metallic materials. researchgate.net Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are often effective corrosion inhibitors because these atoms can adsorb onto the metal surface, forming a protective film. acs.orgresearchgate.net

Nicotinonitrile and its derivatives have been studied as corrosion inhibitors for various metals, including steel and brass, in acidic environments. researchgate.netiaea.orgbohrium.comresearchgate.net The pyridine ring and the nitrogen and oxygen atoms in this compound make it a strong candidate for a corrosion inhibitor. The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface. acs.org This can occur through physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal). This adsorbed layer acts as a barrier, slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. acs.org Studies on similar pyridine derivatives have shown they act as mixed-type inhibitors and their adsorption often follows the Langmuir adsorption isotherm. researchgate.netiaea.org

Table 4: Characteristics of Pyridine/Nicotinonitrile Derivatives as Corrosion Inhibitors

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for heterocyclic compounds often rely on harsh conditions and hazardous materials. A primary future objective is the development of environmentally benign and efficient methods for synthesizing 2-(Aminooxy)nicotinonitrile and its derivatives. Research in related nicotinonitriles has demonstrated the viability of several green chemistry principles that could be adapted. researchgate.net

Key strategies include:

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for high temperatures and long reaction times, as seen in the synthesis of other N-amino-2-oxo-nicotinonitriles. researchgate.netmdpi.com

Aqueous Reaction Media: Utilizing water as a solvent is a cornerstone of green chemistry. mdpi.com Its use has been shown to promote the efficient synthesis of compounds like 2-aminobenzothiazoles and could be explored for the synthesis of this compound. rsc.org

Nano-catalysis: The use of recyclable nano-catalysts, such as nanosized potassium carbonate, can offer high efficiency and mild reaction conditions, simplifying product isolation and minimizing waste. researchgate.netresearchgate.net

Table 1: Potential Green Synthesis Methodologies

| Methodology | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions | Faster reaction times, higher yields, increased purity researchgate.netmdpi.com |

| Ultrasonic Irradiation | Application of high-frequency sound waves | Enhanced reaction rates, milder conditions researchgate.netmdpi.com |

| Aqueous Synthesis | Using water as the reaction solvent | Environmentally benign, cost-effective, potential rate acceleration mdpi.comrsc.org |

| Nano-catalysis | Employing catalysts at the nanoscale | High catalytic activity, easy recovery and recyclability, mild conditions researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical architecture of this compound offers multiple sites for chemical modification, including the pyridine (B92270) ring, the nitrile group, and the aminooxy functional group. Future work should systematically explore the reactivity at each of these sites to generate novel derivatives and scaffolds. The aminooxy group is particularly notable for its ability to react with carbonyls to form stable oxime ethers, a versatile "click chemistry" reaction. louisville.edu

Potential areas of exploration include:

Reactions at the Aminooxy Group: Investigating oximation reactions with various aldehydes and ketones to create a library of oxime ether derivatives. louisville.edu

Transformations of the Nitrile Group: Exploring cyclization reactions to form fused heterocyclic systems, a common strategy for creating biologically active molecules from nicotinonitrile precursors. chem-soc.siekb.eg

Functionalization of the Pyridine Ring: Investigating electrophilic and nucleophilic substitution reactions on the pyridine ring to introduce diverse substituents, thereby tuning the molecule's electronic and steric properties. researchgate.net

Application of Advanced In-situ Spectroscopic Monitoring Techniques

To fully understand and optimize the synthesis and subsequent reactions of this compound, the application of advanced analytical techniques is essential. While standard characterization methods like NMR, IR, and mass spectrometry are routine mdpi.comwisdomlib.org, in-situ monitoring provides real-time data on reaction kinetics, intermediate formation, and mechanism.

Future research could benefit from:

Hyphenated Techniques: The use of online, hyphenated systems like LC-MS, LC-NMR, and CE-MS allows for the separation and identification of components directly from a reaction mixture, providing a detailed snapshot of the reaction's progress. itecgoi.innih.gov

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and intermediates in real-time by tracking the vibrational modes of specific functional groups, offering insights into reaction mechanisms without disturbing the system. nih.gov

Table 2: Advanced Analytical Techniques for Reaction Analysis

| Technique | Information Gained | Application |

|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation and identification of reaction components and byproducts | Real-time monitoring of reaction conversion and purity itecgoi.in |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Structural elucidation of separated compounds | Identifying transient intermediates and final products nih.gov |

| In-situ FTIR/Raman | Real-time tracking of functional group transformations | Mechanistic studies and kinetic profiling of synthesis nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. nih.govnih.gov For a novel compound like this compound, these computational tools can guide research efforts efficiently.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of new derivatives of this compound before they are synthesized. nih.govnih.gov

De Novo Design: AI can generate novel molecular structures based on the this compound scaffold that are optimized for specific target properties, such as binding to a biological target or possessing desired material characteristics. nih.gov

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target derivative and propose the most efficient and viable synthetic pathways, saving considerable time and resources in the lab. uts.edu.au

Rational Design of Next-Generation Functional Materials and Molecular Architectures

The pyridine and nitrile moieties are common building blocks in the field of materials science and supramolecular chemistry. researchgate.netekb.eg The addition of the versatile aminooxy group to the nicotinonitrile scaffold opens new possibilities for creating advanced materials.

Future research should focus on:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent to create novel polymers with unique thermal, electronic, or mechanical properties.

Supramolecular Assembly: Exploiting the hydrogen bonding and coordination capabilities of the molecule to construct complex, self-assembled structures like metal-organic frameworks (MOFs) or discrete molecular cages. uq.edu.au

Functional Surfaces: Grafting the molecule onto surfaces via the aminooxy group's reaction with surface-bound carbonyls to create functionalized materials for applications in sensing, catalysis, or separations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminooxy)nicotinonitrile, and what reaction conditions influence product formation?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, oxidation of precursors like 2-aminonicotinic acid derivatives can yield oxo intermediates, while reduction steps may generate primary amines. Reaction conditions (e.g., solvents, catalysts, temperature) significantly impact yield and purity. Ethanol or dichloromethane is often used with catalysts like palladium or copper for coupling reactions .

Q. What are the key physicochemical properties of this compound critical for laboratory handling?

- Methodological Answer : Key properties include:

- Melting Point : ~99°C (solid state) .

- Stability : Stable under recommended storage conditions (2–8°C), but sensitive to moisture and incompatible with strong oxidizers .

- Toxicity : Classified as a potential carcinogen at concentrations ≥0.1% (IARC/ACGIH) . Researchers must prioritize fume hoods and dust suppression during handling.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) and chemically resistant gloves .

- Storage : Store at 2–8°C in airtight containers, segregated from incompatible materials (e.g., oxidizing agents) .

- Spill Management : Avoid dust formation; use vacuuming with HEPA filters and dispose of waste via hazardous channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with high yield and purity?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, trifluoroacetyl derivatives require anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity products .

- Yield Improvement : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of nucleophile to substrate) and monitor reaction progress via TLC/HPLC .

Q. What analytical techniques resolve structural and electronic ambiguities in this compound derivatives?

- Methodological Answer :

- Structural Elucidation :

- Electronic Properties : UV-Vis spectroscopy (λmax ~270–300 nm for nitrile groups) and DFT calculations to predict HOMO/LUMO profiles .

Q. How can contradictory biological activity data for this compound derivatives be systematically addressed?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (cell lines, incubation time, dosage). For example, cytotoxic activity in DU-145 prostate cancer cells varies with nanoparticle encapsulation vs. free drug .

- Impurity Profiling : Use LC-MS to rule out side products (e.g., unreacted intermediates) affecting bioactivity .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., binding kinetics with acetylcholinesterase) to validate target specificity .

Data Contradiction Analysis Framework

Key Safety and Handling Data

| Parameter | Value | Reference |

|---|---|---|

| Acute Toxicity (Oral LD50) | Not established; handle as hazardous | |

| Carcinogenicity | Suspected (IARC Group 2B) | |

| Environmental Hazard | Avoid drainage release; bioaccumulation risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.